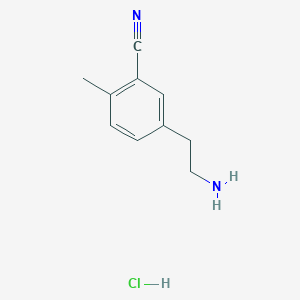

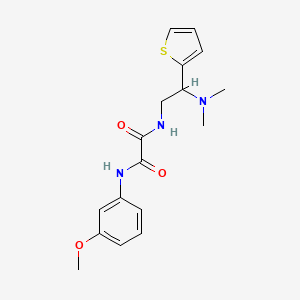

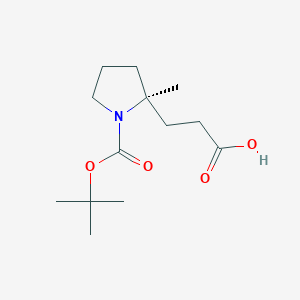

![molecular formula C8H16N2 B2719654 (R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1638744-57-6](/img/structure/B2719654.png)

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-8A-methyloctahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

Pyrrolopyrazine derivatives have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . In one study, three pyrrolopyrazine derivatives were synthesized from 2-bromo-5-methoxypyrazine and propargyl amines or ethers through a Pd-catalyzed intermolecular cycloisomerization strategy .Molecular Structure Analysis

Pyrrolopyrazine, the parent compound of “®-8A-methyloctahydropyrrolo[1,2-a]pyrazine”, is a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation . The presence of nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .Physical And Chemical Properties Analysis

Pyrazine, the parent compound of “®-8A-methyloctahydropyrrolo[1,2-a]pyrazine”, is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine, also known as (8aR)-8a-methyl-octahydropyrrolo[1,2-a]piperazine:

Pharmaceutical Development

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine: is a promising scaffold in drug discovery due to its unique structural properties. It has been explored for its potential in developing new therapeutic agents, particularly in targeting various diseases such as cancer, infectious diseases, and neurological disorders . The compound’s ability to interact with biological targets makes it a valuable candidate for creating novel drugs with improved efficacy and safety profiles.

Antimicrobial Agents

Research has shown that derivatives of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine exhibit significant antimicrobial activity. These compounds have been tested against a range of bacterial and fungal pathogens, demonstrating their potential as effective antimicrobial agents . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antiviral Research

The compound has also been investigated for its antiviral properties. Studies have indicated that certain derivatives can inhibit the replication of viruses, making them potential candidates for antiviral drug development . This application is particularly important for addressing viral infections that currently lack effective treatments.

Anti-inflammatory Applications

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine: derivatives have shown promise in reducing inflammation. These compounds can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs . This application is crucial for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

Cancer Therapy

The compound’s structure allows it to interact with various molecular targets involved in cancer progression. Research has focused on its potential to inhibit tumor growth and induce apoptosis in cancer cells . This makes it a valuable scaffold for developing new anticancer agents that could offer better outcomes for patients.

Neuroprotective Agents

Studies have explored the neuroprotective effects of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine derivatives. These compounds have shown potential in protecting neurons from damage, which is beneficial for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This application highlights the compound’s versatility in addressing various neurological conditions.

Agricultural Applications

Beyond medical research, ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential use in agriculture. Its derivatives can act as bioactive agents against pests and diseases, offering a sustainable alternative to traditional chemical pesticides . This application is important for promoting environmentally friendly agricultural practices.

Material Science

The unique chemical properties of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine make it useful in material science. It can be used in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability . This application opens up possibilities for developing advanced materials for various industrial applications.

These diverse applications demonstrate the significant potential of ®-8A-methyloctahydropyrrolo[1,2-a]pyrazine in scientific research and development. Each field leverages the compound’s unique properties to address specific challenges, highlighting its versatility and importance in advancing various areas of science and technology.

Recent advances in development of imidazo [1,2-a]pyrazines: synthesis, reactivity and their biological applications Pyrrolopyrazine derivatives: synthetic approaches and biological activities

Mechanism of Action

Target of Action

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine, also known as (8aR)-8a-methyl-octahydropyrrolo[1,2-a]piperazine, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities .

Biochemical Pathways

®-8A-methyloctahydropyrrolo[1,2-a]pyrazine, as a pyrrolopyrazine derivative, may affect several biochemical pathways. Pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, suggesting that they may interfere with the biochemical pathways of these microorganisms .

Pharmacokinetics

The piperazine moiety, which is present in the structure of ®-8a-methyloctahydropyrrolo[1,2-a]pyrazine, is known to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGPAUBAGCJNHI-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCN1CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B2719571.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)

![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)

![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride](/img/structure/B2719586.png)

![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)